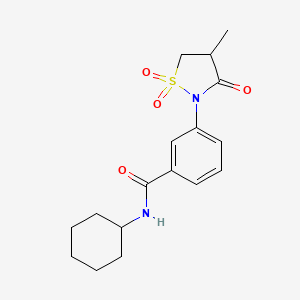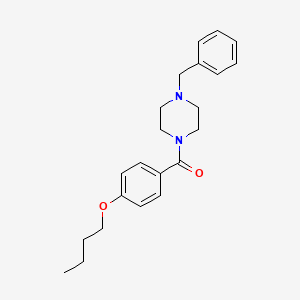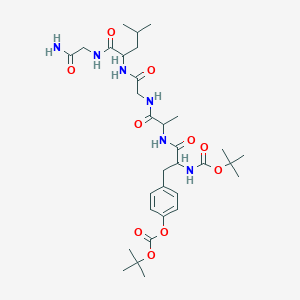![molecular formula C18H14N2O6 B5058472 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5058472.png)
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BHPT, is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPT is a tetracyclic aromatic compound that contains two hydroxyethyl groups and a phenanthroline moiety.
Mécanisme D'action
The mechanism of action of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is not fully understood. However, studies have shown that 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone can interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been found to exhibit both biochemical and physiological effects. Biochemically, 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone can interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. Physiologically, 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been found to exhibit anticancer, antiviral, and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its potential applications in various fields such as medicinal chemistry, material science, and environmental science. 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its poor solubility in water, which can limit its use in biological experiments.
Orientations Futures
There are several future directions for the study of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One direction is the development of novel 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone in the field of optoelectronics. Additionally, the use of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone as a fluorescent probe for the detection of heavy metal ions in water can be further explored. Finally, the anticancer, antiviral, and antimicrobial activities of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone can be further investigated to develop new therapeutic agents.
In conclusion, 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound that has potential applications in various fields such as medicinal chemistry, material science, and environmental science. 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been found to exhibit anticancer, antiviral, and antimicrobial activities, and can interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. While 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has several advantages, such as its potential applications in various fields and ease of synthesis, it also has limitations such as poor solubility in water. There are several future directions for the study of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, including the development of novel derivatives, investigation of its potential applications in optoelectronics, and further exploration of its therapeutic potential.
Méthodes De Synthèse
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone can be synthesized through a two-step process. The first step involves the synthesis of 2,7-bis(2-hydroxyethyl)-1,8-diaminonaphthalene by reacting 2,7-dichloro-1,8-naphthalenediamine with ethylene glycol. The second step involves the cyclization of 2,7-bis(2-hydroxyethyl)-1,8-diaminonaphthalene with 2,3-dichloro-1,4-naphthoquinone to form 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone.
Applications De Recherche Scientifique
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been found to exhibit anticancer, antiviral, and antimicrobial activities. In material science, 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been used as a building block for the synthesis of novel organic materials with optoelectronic properties. In environmental science, 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been used as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
IUPAC Name |
6,13-bis(2-hydroxyethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c21-7-5-19-15(23)9-1-2-10-14-12(4-3-11(13(9)14)17(19)25)18(26)20(6-8-22)16(10)24/h1-4,21-22H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRBMCMUBGMVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(2-hydroxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)





![N,N'-bis(4-bromophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5058428.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)
![5-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058439.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5058450.png)
![N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5058473.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5058486.png)
